(4-Isopropyl-2-nitrophenyl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-nitro-4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)10-4-3-9(5-6-12)11(7-10)13(14)15/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
KSPHRQIQLORGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 4 Isopropyl 2 Nitrophenyl Acetonitrile and Analogues
Direct Synthetic Approaches to Nitrophenylacetonitriles
Direct approaches to nitrophenylacetonitriles aim to introduce the necessary functional groups onto a pre-existing aromatic ring in a minimal number of steps. These methods are often efficient but can be challenging in terms of regioselectivity.
Vicarious Nucleophilic Substitution (VNS) Methodologies
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. This reaction allows for the formal replacement of a hydrogen atom with a nucleophile. In the context of synthesizing (4-isopropyl-2-nitrophenyl)acetonitrile, a plausible VNS approach would involve the reaction of 4-isopropylnitrobenzene with a carbanion equivalent of acetonitrile (B52724) that possesses a leaving group on the α-carbon.
The general mechanism of the VNS reaction involves the addition of a carbanion (generated from a C-H acid with a leaving group, such as a halogen or a sulfonyl group) to the nitroarene, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group, which restores the aromaticity of the ring and results in the substitution product. For the synthesis of nitrophenylacetonitriles, a haloacetonitrile or a sulfonylacetonitrile can be employed as the carbanion precursor.
A key aspect of VNS is its regioselectivity. In 4-substituted nitroarenes, the substitution generally occurs at the positions ortho to the nitro group. This is due to the strong electron-withdrawing nature of the nitro group, which activates the ortho and para positions towards nucleophilic attack. Since the para position is already occupied by the isopropyl group in the proposed starting material (4-isopropylnitrobenzene), the VNS reaction is expected to direct the cyanomethyl group to the ortho position, yielding the desired this compound.
| Starting Material | Reagent | Product | Key Features |
| 4-Isopropylnitrobenzene | Haloacetonitrile (e.g., ClCH₂CN) + Strong Base (e.g., t-BuOK) | This compound | Direct C-H functionalization; High regioselectivity for ortho substitution to the nitro group. |
Nitration Pathways and Regioselectivity Considerations
An alternative direct approach is the nitration of a pre-existing isopropylphenylacetonitrile. The nitration of 4-isopropylphenylacetonitrile (B1329806) would involve the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the isopropyl group and the cyanomethyl group.
The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. The cyanomethyl group, on the other hand, is a deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile. In 4-isopropylphenylacetonitrile, the para position to the isopropyl group is occupied by the cyanomethyl group. Therefore, the directing effects of the two groups will influence the position of the incoming nitro group.
The nitration is expected to yield a mixture of isomers. The isopropyl group will direct the nitration to its ortho positions (positions 3 and 5), while the cyanomethyl group will direct it to its meta positions (positions 3 and 5). Consequently, the major product is likely to be (4-isopropyl-3-nitrophenyl)acetonitrile. The formation of the desired this compound would be less favored due to steric hindrance from the adjacent isopropyl group. Controlling the regioselectivity to favor the 2-nitro isomer can be challenging and may require specific catalysts or reaction conditions, such as the use of milder nitrating agents or protecting groups.
| Starting Material | Reagent | Potential Products | Regioselectivity Considerations |
| 4-Isopropylphenylacetonitrile | HNO₃ / H₂SO₄ | This compound, (4-Isopropyl-3-nitrophenyl)acetonitrile | The directing effects of the isopropyl and cyanomethyl groups lead to a mixture of isomers. |
Fragment Coupling and Functional Group Interconversions
Stepwise synthetic strategies involve the construction of the target molecule through the formation of key bonds and the conversion of functional groups. These approaches can offer better control over regioselectivity.
Construction of the Acetonitrile Moiety from Aromatic Precursors
The acetonitrile group can be introduced onto the aromatic ring through various methods. One common approach is the cyanation of a suitable precursor, such as a benzyl (B1604629) halide. For instance, 4-isopropyl-2-nitrobenzyl bromide could be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to form this compound. The success of this reaction depends on the availability of the starting benzyl halide, which can be prepared from the corresponding toluene (B28343) derivative via radical bromination.
Alternatively, modern cross-coupling reactions offer a versatile route to aryl nitriles. Palladium-catalyzed cyanation of an aryl halide or triflate is a widely used method. In this scenario, a precursor such as 1-bromo-4-isopropyl-2-nitrobenzene (B1612286) could be coupled with a cyanide source, like zinc cyanide or potassium hexacyanoferrate(II), in the presence of a palladium catalyst and a suitable ligand.
| Precursor | Reagent | Product | Method |
| 4-Isopropyl-2-nitrobenzyl bromide | NaCN or KCN | This compound | Nucleophilic Substitution |
| 1-Bromo-4-isopropyl-2-nitrobenzene | Zn(CN)₂ or K₄[Fe(CN)₆] + Pd catalyst | This compound | Palladium-catalyzed Cross-Coupling |
Introduction of Isopropyl Substituents
The isopropyl group can be introduced onto the aromatic ring via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an alkyl halide (e.g., 2-chloropropane) or an alkene (e.g., propene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
If the starting material is 2-nitrophenylacetonitrile (B16159), a Friedel-Crafts isopropylation could be attempted. However, the Friedel-Crafts reaction is generally not effective on strongly deactivated rings, and the nitro group is a strong deactivating group. This would make the direct isopropylation of 2-nitrophenylacetonitrile challenging. A more viable strategy would be to introduce the isopropyl group at an earlier stage of the synthesis, for example, by alkylating phenylacetonitrile (B145931) to form 4-isopropylphenylacetonitrile, which can then be nitrated as discussed previously.
Reduction of Aromatic Nitro Compounds to Amines
The nitro group in this compound can be selectively reduced to an amino group to form the corresponding aniline (B41778) derivative, (2-amino-4-isopropylphenyl)acetonitrile. This transformation is a key step in the synthesis of various analogues and is often a prelude to further functionalization.
The selective reduction of a nitro group in the presence of a nitrile can be achieved using several methods. Catalytic hydrogenation is a common and efficient method. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the nitrile group.
Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are known to selectively reduce nitro groups in the presence of other reducible functional groups like nitriles.
| Starting Material | Reagent/Catalyst | Product | Key Features |
| This compound | H₂, Pd/C or Pt/C | (2-Amino-4-isopropylphenyl)acetonitrile | Catalytic hydrogenation; generally high yields and clean reactions. |
| This compound | SnCl₂ / HCl or Fe / CH₃COOH | (2-Amino-4-isopropylphenyl)acetonitrile | Chemoselective chemical reduction; tolerant of the nitrile group. |
Advanced Synthetic Methodologies
The synthesis of this compound and its analogues has evolved to include sophisticated catalytic and electrochemical techniques. These advanced methods offer improvements in efficiency, selectivity, and environmental impact over more traditional synthetic routes. Furthermore, the development of stereoselective approaches has enabled access to chiral analogues, which are of significant interest in medicinal chemistry and materials science.
Catalytic and Electrochemical Syntheses Involving Acetonitrile Derivatives
Modern synthetic strategies for this compound often leverage catalytic and electrochemical methods to construct the arylnitrile framework. These approaches can involve the direct nitration of a substituted phenylacetonitrile precursor or the introduction of the nitrile group onto a pre-functionalized nitroaromatic ring.
One plausible catalytic route is the direct nitration of (4-isopropylphenyl)acetonitrile. A patented method for the preparation of p-nitrophenylacetonitrile involves the use of a directional nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid. This method achieves a high yield for the para-substituted product by carefully controlling the reaction temperature google.com. Adapting this for the synthesis of this compound would require careful control of reaction conditions to favor nitration at the ortho position relative to the acetonitrile group, which is influenced by the directing effects of both the isopropyl and cyanomethyl substituents.
Another significant catalytic approach involves the cyanation of a suitable precursor, such as a 4-isopropyl-2-nitrobenzyl halide or a related derivative. The reaction of nitrobenzyl halides with sodium cyanide, often facilitated by a phase-transfer catalyst, is a known method for producing nitrophenylacetic acids after a subsequent hydrolysis step google.com. This suggests that the intermediate nitrobenzyl cyanide can be readily formed. Nickel-catalyzed cyanation reactions have also been developed for benzylic pivalate (B1233124) esters using zinc cyanide, which could be applied to a corresponding 4-isopropyl-2-nitrobenzyl pivalate researchgate.net. Furthermore, visible light-promoted, nickel-catalyzed cyanation of aryl halides has emerged as a mild and efficient method, which could be applied to a 1-halo-4-isopropyl-2-nitrobenzene derivative, followed by introduction of the acetonitrile moiety through other means organic-chemistry.orgnih.gov. A boron Lewis acid-catalyzed direct cyanation of benzyl alcohols with isonitriles has also been reported; however, this method was noted to provide a low yield for a substrate containing an ortho-nitro group, indicating potential challenges for the synthesis of the target compound via this route nih.gov.
Electrochemical methods offer a green and efficient alternative for cyanation reactions. While direct electrochemical C-H cyanation has been successfully applied to electron-rich aromatic compounds, its application to electron-deficient systems like nitroarenes is more challenging researchgate.net. However, electrochemical synthesis has been used for C-H bond cyanation of imine derivatives using acetonitrile as the cyanide source under catalyst-free conditions rsc.orgchemrxiv.org. This indicates the potential for developing electrochemical methods for appropriately substituted nitroaromatic precursors.
Table 1: Comparison of Catalytic Methods for Aryl Nitrile Synthesis
| Catalytic Method | Precursor | Cyanide Source | Catalyst/Conditions | Applicability to this compound |
|---|---|---|---|---|
| Directional Nitration | (4-isopropylphenyl)acetonitrile | Nitrating mixture (HNO₃, H₃PO₄, H₂SO₄) | Low temperature | Potentially applicable, but regioselectivity could be a challenge. |
| Phase-Transfer Catalysis | 4-isopropyl-2-nitrobenzyl halide | Sodium Cyanide | Phase-transfer catalyst | A plausible and established method for related structures. |
| Nickel-Catalyzed Cyanation | 4-isopropyl-2-nitrobenzyl pivalate | Zinc Cyanide | Ni(II) precatalyst | Applicable, provides a route from the corresponding alcohol. |
| Photocatalytic Cyanation | 1-halo-4-isopropyl-2-nitrobenzene | 1,4-dicyanobenzene | Nickel catalyst, visible light | Applicable to the aryl halide, requiring subsequent side-chain formation. |
| Boron Lewis Acid Catalysis | 4-isopropyl-2-nitrobenzyl alcohol | Isonitrile | B(C₆F₅)₃ | Potentially applicable, though yields may be low for ortho-nitro substrates. |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where the carbon atom bearing the cyano group is a stereocenter, is a significant area of research. These chiral α-arylnitriles are valuable building blocks for the synthesis of enantiomerically pure bioactive molecules nih.gov.
A powerful strategy for the asymmetric synthesis of chiral α-arylnitriles is the stereoconvergent cross-coupling of racemic α-halonitriles with organometallic reagents. For instance, the Negishi arylation of racemic α-bromonitriles with arylzinc reagents, catalyzed by a chiral nickel complex, can produce enantioenriched secondary nitriles nih.gov. This method could potentially be applied to a racemic α-bromo-(4-isopropyl-2-nitrophenyl)acetonitrile, although the influence of the nitro group on the catalytic cycle would need to be considered.
The development of chiral catalysts for reactions involving nitro-containing substrates is crucial for these synthetic strategies. For example, chiral nickel(II) complexes have been successfully used to promote asymmetric Friedel-Crafts alkylations of indoles with trifluoromethylated nitroalkenes, demonstrating their utility in controlling stereochemistry in the presence of a nitro group mdpi.com. Similarly, bifunctional thiourea (B124793) systems have been employed as organocatalysts in asymmetric Mannich reactions involving N-Boc-benzaldimines, showcasing another class of catalysts capable of inducing high enantioselectivity mdpi.com.
Rare-earth metal catalysts have also shown promise in the asymmetric synthesis of chiral compounds. Chiral bis(oxazolinato)/Y(III) and bis(oxazolinato)/Pr(III) amido complexes have been identified as effective catalysts for the asymmetric addition/hydroamidination of nitriles and allylamines to produce chiral imidazolines chinesechemsoc.org. While this is a reaction of a nitrile rather than a direct synthesis, it highlights the potential of these catalyst systems in stereoselective transformations of cyano-containing molecules.
Table 2: Chiral Catalysts and Methods for Asymmetric Synthesis of α-Aryl Nitrile Analogues
| Method | Substrate Type | Chiral Catalyst/Ligand | Potential Product | Key Features |
|---|---|---|---|---|
| Negishi Cross-Coupling | Racemic α-bromonitrile | Chiral Nickel complex (e.g., with bis(oxazoline) ligand) | Enantioenriched α-arylnitrile | Stereoconvergent approach, high enantioselectivity reported for various aryl groups. |
| Friedel-Crafts Alkylation | Indole (B1671886) and nitroalkene | Chiral Nickel(II)-imidazoline oxazoline (B21484) complex | Chiral bis(3-indolyl) methanes | Demonstrates effective stereocontrol in reactions with nitro-substituted compounds. |
| Mannich Reaction | 3-indolinone-2-carboxylate and N-Boc-benzaldimine | Chiral bifunctional thiourea | Chiral β-amino carbonyl compounds | Organocatalytic approach, high diastereo- and enantioselectivity. |
| Asymmetric Addition to Nitriles | Nitrile and allylamine | Chiral bis(oxazolinato)/Y(III) or Pr(III) amido complexes | Chiral imidazolines | Demonstrates stereoselective transformations of the nitrile group itself. |
Reactivity and Mechanistic Investigations of 4 Isopropyl 2 Nitrophenyl Acetonitrile Systems
Nucleophilic Reactivity of the Activated Methylene (B1212753) Group
The methylene group (CH₂) positioned between the 2-nitrophenyl ring and the cyano group is highly acidic. This increased acidity is a direct consequence of the powerful electron-withdrawing nature of both the adjacent nitro and cyano groups, which effectively stabilize the conjugate base.
The presence of strong electron-withdrawing groups (EWG) such as nitro (NO₂) and cyano (CN) is crucial for stabilizing the negative charge on a carbanion. siue.edu In the case of (4-Isopropyl-2-nitrophenyl)acetonitrile, the abstraction of a proton from the methylene group by a base leads to the formation of a resonance-stabilized carbanion.
Studies on the closely related (4-nitrophenyl)acetonitrile show that upon conversion to its carbanion, significant structural and spectral changes occur that are spread across the entire molecule. researchgate.net The negative charge is not localized on the methylene carbon but is delocalized over the carbanionic center, the phenylene ring, and both the nitro and cyano groups. researchgate.net This delocalization is accompanied by a "quinoidization" of the phenyl ring and a change in the geometry of the methylene carbon from tetrahedral to planar. researchgate.net For this compound, a similar delocalization mechanism is expected. The carbanionic charge would be distributed across the ortho-nitro group, the cyano group, and the aromatic ring, leading to a highly stabilized nucleophile.
Michael Addition Reactions
The stabilized carbanion generated from this compound is an excellent nucleophile for Michael addition reactions. organic-chemistry.org This reaction, also known as conjugate addition, involves the 1,4-addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound or other activated olefins (Michael acceptors). organic-chemistry.org
Research on the parent compound, o-nitrophenylacetonitrile, demonstrates its utility in Michael additions. researchgate.netresearchgate.net These reactions typically proceed smoothly in the presence of a catalytic amount of base, such as potassium carbonate (K₂CO₃), in a protic solvent like ethanol. researchgate.net The protic solvent helps to stabilize the transition states involved in the reaction. researchgate.net The resulting Michael adducts are often precursors for further cyclization reactions. researchgate.net
Below is a table summarizing Michael addition reactions performed with the parent compound, o-nitrophenylacetonitrile, which are illustrative of the reactivity expected from the 4-isopropyl derivative.
| Michael Donor | Michael Acceptor | Base/Solvent | Product | Yield (%) |
| o-Nitrophenylacetonitrile | N-Methylmaleimide | K₂CO₃ / EtOH | 2-(Cyano(2-nitrophenyl)methyl)-1-methyl-1H-pyrrole-2,5-dione | 81 |
| o-Nitrophenylacetonitrile | Diethyl maleate | K₂CO₃ / EtOH | Diethyl 2-[cyano(2-nitrophenyl)methyl]succinate | 99 |
| o-Nitrophenylacetonitrile | Ethyl acrylate | K₂CO₃ / EtOH | Ethyl 4-cyano-4-(2-nitrophenyl)butanoate | 98 |
| o-Nitrophenylacetonitrile | Cyclohex-2-en-1-one | K₂CO₃ / EtOH | 2-((2-Nitrophenyl)(cyano)methyl)cyclohexan-1-one | 86 |
This data is based on reactions of the parent compound o-nitrophenylacetonitrile as reported in scientific literature. researchgate.net
Mannich-type Reactions
The activated methylene group of this compound can also participate in Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. A related and highly relevant transformation is the nitro-Mannich reaction (also known as the aza-Henry reaction), which involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org
Given the acidity of its methylene protons, this compound can act as the nucleophilic component in these reactions. For instance, the parent compound, 2-nitrophenylacetonitrile (B16159), has been shown to react with N-Boc imines in a Mannich reaction, demonstrating the capability of this system to form new carbon-carbon bonds adjacent to an amino group. researchgate.net The products of such reactions are valuable synthetic intermediates, as the nitro group can be further transformed into other functional groups, providing access to complex diamines and amino carbonyl compounds. wikipedia.org
Intramolecular Cyclization and Annulation Pathways
The true synthetic utility of this compound and its derivatives is most evident in their propensity to undergo intramolecular cyclization. The strategic placement of the nitro and acetonitrile (B52724) groups facilitates the construction of various benzo-fused heterocyclic systems. researchgate.net These reactions often proceed via a cascade mechanism, where an initial intermolecular reaction, like a Michael addition, is followed by an intramolecular cyclocondensation.
In the cyclization of Michael adducts derived from o-nitrophenylacetonitriles, the nitro group plays a pivotal directive role. Following the initial Michael addition, the resulting enolate can attack the electrophilic nitrogen atom of the proximate nitro group. researchgate.net This intramolecular nucleophilic attack is a key step that dictates the regioselectivity of the annulation, leading specifically to the formation of six-membered rings.
This process, often referred to as a reductive cyclization, ultimately transforms the nitro group into a part of the newly formed heterocyclic ring. For example, the annulation of adducts formed from o-nitrophenylacetonitrile and α,β-unsaturated esters leads to the formation of quinoline (B57606) N-oxides, which can then be deoxygenated to furnish the corresponding quinolines. researchgate.net The entire sequence showcases the nitro group not just as an activating group for the methylene protons, but as an active participant and directing element in the ring-forming process. researchgate.netrsc.org
o-Nitrophenylacetonitriles are versatile precursors for a variety of important benzo-fused heterocycles, which are scaffolds found in numerous natural products and pharmaceuticals. researchgate.netnih.govorganic-chemistry.orgnih.gov
Quinolines : A notable application of this compound systems is in the synthesis of substituted quinolines. researchgate.net The reaction sequence typically involves a Michael addition followed by a base- or heat-induced cyclocondensation. The adduct formed from o-nitrophenylacetonitrile and diethyl maleate, for example, can be cyclized to form a highly functionalized quinoline derivative. researchgate.net This provides a novel and efficient route to the quinoline core, a structure of significant interest in medicinal chemistry. du.edu.egjptcp.comnih.gov
Indoles : The synthesis of indoles from o-nitro-substituted aromatic compounds is a classic transformation in organic chemistry. researchgate.net For a substrate like this compound, the formation of an indole (B1671886) ring would typically involve the reduction of the nitro group to an amino group. This newly formed aniline (B41778) can then react with the adjacent two-carbon side chain (the acetonitrile group) through intramolecular cyclization to construct the indole nucleus. This pathway is a cornerstone of methods like the Reissert indole synthesis. researchgate.netopenmedicinalchemistryjournal.comorganic-chemistry.org
Isoquinolines : The direct synthesis of isoquinolines from a phenylacetonitrile (B145931) derivative is less common. Standard isoquinoline (B145761) syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, typically start from phenethylamine (B48288) precursors. quimicaorganica.org While various methods exist for isoquinoline synthesis, thieme-connect.deorganic-chemistry.orgresearchgate.net the cyclization of this compound would more readily lead to heterocycles where the new ring is fused to the existing nitrophenyl ring (i.e., quinolines or indoles), rather than forming the isoquinoline skeleton.
The table below summarizes the types of benzo-fused heterocycles that can be synthesized from o-nitrophenylacetonitrile precursors.
| Precursor System | Reaction Pathway | Resulting Heterocycle |
| o-Nitrophenylacetonitrile Michael Adducts | Intramolecular attack on nitro group, cyclization, and aromatization | Quinolines researchgate.netresearchgate.net |
| o-Nitrophenylacetonitrile | Reduction of nitro group followed by intramolecular cyclization | Indoles researchgate.netresearchgate.net |
Role of Annulation Reactions in Scaffold Construction
Annulation reactions involving ortho-substituted nitroarenes are a cornerstone for the synthesis of N-heterocycles. For substrates like this compound, the most significant application is in the construction of quinoline frameworks. The general strategy involves an intramolecular cyclization event between the nitrile function (or its derivative) and a transient amino group generated from the reduction of the ortho-nitro group.
This transformation is a variation of classical quinoline syntheses, such as the Friedländer annulation, which typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated methylene group. nih.gov In the case of 2-nitroarylacetonitriles, the process is often a one-pot reductive cyclization. The reaction is initiated by the reduction of the nitro group to an amine. The resulting 2-aminophenylacetonitrile intermediate can then undergo an intramolecular cyclization. The mechanism proceeds through the nucleophilic attack of the newly formed amino group onto the carbon atom of the nitrile, forming a cyclic imine intermediate which subsequently tautomerizes to the more stable aromatic quinoline ring.
The specific substitution on the resulting quinoline is dictated by the reaction partners and conditions. This methodology provides a powerful route to poly-substituted quinolines, which are privileged scaffolds in medicinal chemistry and materials science. chemrxiv.orgnih.gov
| Reaction Type | Key Transformation | Typical Reagents/Conditions | Resulting Scaffold |
| Reductive Cyclization | Reduction of nitro group followed by intramolecular condensation | Fe/HCl, SnCl₂, Zn/AcOH, Catalytic Hydrogenation | Substituted Quinolines |
| Friedländer-type Synthesis | In-situ formation of an o-aminoaryl species which cyclizes | Metal reductants in acidic media | Quinolines, Quinolones |
Redox Chemistry and Derivatives
The redox chemistry of this compound is dominated by the reactivity of the nitro group, a versatile functional group that can be reduced to various oxidation states, leading to a diverse array of derivatives.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com A wide variety of reagents can accomplish this conversion, and the choice of reductant is often guided by the presence of other sensitive functional groups, such as the nitrile in the target molecule. wikipedia.org
Commonly employed methods include:
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.com Care must be taken with catalyst selection and reaction conditions to avoid the simultaneous reduction of the nitrile group.
Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are widely used for the reduction of aryl nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in an alcoholic solvent is particularly effective for chemoselectively reducing the nitro group while leaving the nitrile moiety intact. reddit.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel) or ammonium (B1175870) formate (B1220265) with Pd/C can also be used as the hydrogen source.
Partial reduction of the nitro group can lead to N-hydroxy species (hydroxylamines). This can be achieved using specific reagents like zinc dust in aqueous ammonium chloride or through controlled electrolytic reduction. wikipedia.org These hydroxylamine (B1172632) intermediates are also valuable synthetic precursors for constructing other heterocyclic systems.
| Reducing System | Product | Selectivity Notes |
| H₂, Pd/C or PtO₂ | (4-Isopropyl-2-aminophenyl)acetonitrile | High efficiency; potential for nitrile reduction under harsh conditions. |
| Fe, HCl/AcOH | (4-Isopropyl-2-aminophenyl)acetonitrile | Cost-effective and common; requires acidic conditions. |
| SnCl₂·2H₂O, EtOH | (4-Isopropyl-2-aminophenyl)acetonitrile | Excellent chemoselectivity for the nitro group over the nitrile. reddit.com |
| Zn, NH₄Cl | (4-Isopropyl-2-(hydroxyamino)phenyl)acetonitrile | Favors formation of the N-hydroxy species. wikipedia.org |
While ionic pathways dominate many reactions of this compound, transformations involving radical intermediates are also plausible, particularly under photochemical or single-electron transfer (SET) conditions. The nitroaromatic moiety can accept an electron to form a radical anion. This species is a key intermediate in various reactions.
For instance, radical cyclization pathways can be initiated by the formation of this nitro radical anion. Subsequent intramolecular steps can lead to the formation of cyclic products. While specific examples involving this compound are not extensively documented, analogous systems show that radical addition to the nitrile or cyclization onto the aromatic ring can occur. libretexts.org
Furthermore, radical reactions can be initiated at the benzylic position. The protons on the methylene carbon are activated and can be abstracted under radical conditions to form a stabilized benzylic radical. This radical can then participate in dimerization, oxidation, or addition to other molecules. utexas.edu Such transformations expand the synthetic utility of this scaffold beyond its traditional ionic chemistry.
Catalytic Modulations of Reactivity
The reactivity of the this compound system can be precisely controlled and enhanced through the use of catalysts. Both organocatalytic and metal-based catalytic systems offer unique advantages in activating the molecule for specific transformations.
Organocatalysis provides a metal-free approach to catalyze reactions, often with high levels of stereocontrol. For a substrate like this compound, organocatalysts can be employed to facilitate reactions at the activated methylene position. Chiral amines or thioureas, for example, can act as Brønsted bases to deprotonate the benzylic carbon, generating a nucleophilic enolate equivalent. This nucleophile can then participate in various asymmetric bond-forming reactions, such as:
Michael Additions: Addition to α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds.
Mannich Reactions: Reaction with imines to synthesize β-amino nitrile compounds.
Aldol-type Reactions: Addition to aldehydes or ketones.
These organocatalytic methods are central to modern asymmetric synthesis, allowing for the construction of complex, enantioenriched molecules from simple precursors. nih.gov
Transition metal catalysis offers a vast toolbox for modifying the this compound structure. Metal catalysts can interact with various parts of the molecule to enable transformations that are otherwise difficult to achieve.
One key area is the metal-catalyzed α-alkylation of the nitrile. Pincer-complexes of cobalt, ruthenium, or other transition metals can catalyze the reaction of the nitrile with alcohols, which serve as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the nitrile, and subsequent reduction of the resulting intermediate. This provides an atom-economical and environmentally benign method for C-C bond formation at the benzylic position.
Additionally, metal catalysts are paramount in reductive cyclization reactions. As mentioned, palladium, platinum, nickel, and iron catalysts are crucial for the reduction of the nitro group that precedes annulation. researchgate.netorganic-chemistry.org The choice of metal and ligands can influence the efficiency and selectivity of these intricate transformations, providing access to a wide range of heterocyclic products.
| Catalyst Type | Reaction | Role of Catalyst | Example Product Type |
| Organocatalyst (e.g., Proline, Thiourea) | Michael Addition | Activation of the methylene group via enamine/enolate formation | γ-Nitro Nitriles |
| Cobalt Pincer Complex | α-Alkylation with Alcohols | Hydrogen Autotransfer Mechanism | α-Substituted Acetonitriles |
| Palladium on Carbon (Pd/C) | Reductive Cyclization | Catalyzes hydrogenation of nitro group | Substituted Quinolines |
Computational and Theoretical Chemistry Studies on 4 Isopropyl 2 Nitrophenyl Acetonitrile
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic compounds. nih.gov This approach calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.gov For molecules like (4-Isopropyl-2-nitrophenyl)acetonitrile, DFT is used to predict optimized geometries, vibrational frequencies, and other key molecular parameters.
While specific DFT studies on this compound are not prevalent in the literature, extensive research on the closely related analog, (4-nitrophenyl)acetonitrile , provides a strong basis for understanding its properties. In studies of (4-nitrophenyl)acetonitrile, DFT calculations have been used alongside experimental IR spectra to analyze its structure. researchgate.net The theoretical vibrational frequencies calculated using DFT methods show excellent agreement with experimental values, confirming the accuracy of the computational models. researchgate.net For instance, the conversion of the parent molecule to its carbanion leads to significant and predictable shifts in the vibrational frequencies of the cyano and nitro groups. researchgate.net
The addition of an isopropyl group at the 4-position is expected to introduce subtle changes to the geometry and electronic distribution. DFT calculations would be able to precisely model the bond lengths and angles, as well as predict how the electron-donating nature of the isopropyl group affects the vibrational spectra compared to the unsubstituted analog.
| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2252 | 2250 |
| Nitro (NO₂) | Asymmetric Stretching | 1521 | 1525 |
| Nitro (NO₂) | Symmetric Stretching | 1345 | 1348 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energy levels and spatial distribution are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity. mdpi.com
For this compound, the electronic character is shaped by three key substituents on the phenyl ring:
Nitro Group (NO₂): A strong electron-withdrawing group that lowers the energy of both the HOMO and LUMO, but particularly the LUMO, making the molecule a better electron acceptor.
Cyano Group (CN via CH₂CN): An electron-withdrawing group that contributes to the stabilization of negative charge on the adjacent carbon.
Isopropyl Group ((CH₃)₂CH): A weak electron-donating group that raises the energy of the frontier orbitals, particularly the HOMO.
The interplay of these groups determines the final HOMO-LUMO gap. Computational analysis would reveal that the HOMO is likely distributed over the phenyl ring and the isopropyl group, while the LUMO is concentrated around the nitro group and the phenyl ring. This separation of frontier orbitals facilitates intramolecular charge transfer upon electronic excitation. researchgate.net The small energy gap expected for this molecule suggests it is chemically reactive. nih.gov
| Substituent | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy | Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| Nitro (ortho) | Strongly Electron-Withdrawing | Lowered | Strongly Lowered | Decreased |
| Isopropyl (para) | Weakly Electron-Donating | Raised | Slightly Raised | Decreased |
| Acetonitrile (B52724) (meta to Isopropyl) | Electron-Withdrawing | Lowered | Lowered | Variable |
The methylene (B1212753) (-CH₂-) protons of phenylacetonitrile (B145931) derivatives are acidic due to the ability of the resulting carbanion to be stabilized by the adjacent cyano and phenyl groups. siue.edu The presence of a strong electron-withdrawing nitro group further enhances this acidity. Computational studies are essential for quantifying how the negative charge is distributed throughout the carbanion.
Upon deprotonation of the parent molecule to form the carbanion, significant structural and electronic reorganization occurs. Ab initio calculations on the carbanion of (4-nitrophenyl)acetonitrile show that the methylenic carbon atom changes from a tetrahedral (sp³) configuration to a planar (sp²) one. researchgate.net This change allows the lone pair of electrons to align with the p-orbitals of the phenyl ring, maximizing delocalization. wikipedia.orgyoutube.com This delocalization is accompanied by a "quinoidization" of the phenyl ring, where the bond lengths change to reflect a quinone-like structure, indicating a significant redistribution of π-electrons. researchgate.net
The negative charge is not localized on the carbanionic center but is spread across the entire molecule. researchgate.net Calculations show that the charge is delocalized over the carbanionic center, the phenylene ring, the nitro group, and the cyano group. researchgate.net This extensive delocalization is the primary reason for the stability of the carbanion. nih.gov It is expected that the carbanion of this compound would exhibit a similar pattern of charge delocalization.
| Molecular Fragment | Distributed Charge (e⁻) | Percentage of Total Charge |
|---|---|---|
| Carbanionic Center | -0.40 | 40% |
| Phenylene Ring | -0.24 | 24% |
| Nitro Group | -0.21 | 21% |
| Cyano Group | -0.15 | 15% |
Mechanistic Elucidation through Computational Modeling
Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping potential energy surfaces, researchers can identify the most likely pathways for a reaction, characterize the unstable transition states that connect reactants and products, and understand the factors that control reaction rates and selectivity. rsc.orgescholarship.org
For a molecule like this compound, several reaction types could be investigated computationally. These include nucleophilic aromatic substitution (SNAr) reactions, where the nitro-activated ring is attacked by a nucleophile, or reactions involving the acidic methylene protons, such as alkylation. acs.org
Computational modeling of a reaction mechanism involves several key steps:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized. scielo.br
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor controlling the reaction rate. scielo.br
By computing the energy profiles for different possible pathways, one can predict which mechanism is kinetically favored. ufl.edu For example, in an SNAr reaction, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate (a Meisenheimer complex).
Computational methods are used to explore the conformational landscape of a molecule. This involves:
Potential Energy Scan: The energy of the molecule is calculated as a function of the dihedral angle defining the rotation. This allows for the identification of energy minima (stable conformers) and energy maxima (rotational barriers).
Geometry Optimization: The geometries corresponding to the energy minima are fully optimized to find the precise structures of the stable conformers.
For this compound, the bulky nitro group at the ortho position likely creates significant steric hindrance. This would influence the preferred rotational conformation of the adjacent isopropyl group, favoring orientations that minimize steric clash. psu.eduutdallas.edu Understanding the conformational preferences and the energy barriers between different conformers is crucial, as the reactivity and biological activity of a molecule can depend on which conformation is most populated.
Intermolecular Interactions and Solvent EffectsTo study how the molecule interacts with its environment, computational models like the Polarizable Continuum Model (PCM) are employed.primescholars.comBy performing the spectroscopic simulations within a simulated solvent environment (e.g., ethanol, acetonitrile, water), researchers can predict how solvent polarity affects the IR vibrational frequencies and the UV-Vis absorption wavelengths.mdpi.comThis solvatochromic effect provides insight into the change in the molecule's dipole moment upon excitation and the nature of solute-solvent interactions. Analysis of the molecular electrostatic potential (MEP) surface would further identify regions of the molecule susceptible to electrophilic or nucleophilic attack, providing a qualitative understanding of its intermolecular interaction sites.
Without specific research on this compound, the detailed data tables and in-depth discussion required for these sections cannot be generated.
Advanced Analytical Techniques for Characterization and Monitoring of 4 Isopropyl 2 Nitrophenyl Acetonitrile Chemistry
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating (4-Isopropyl-2-nitrophenyl)acetonitrile from complex matrices, including reaction mixtures and formulated products. The choice of technique is dictated by the specific analytical goal, such as purity assessment, chiral separation, or analysis of volatile components.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the non-volatile and thermally labile analysis of this compound. Its primary application is the determination of purity by separating the main compound from non-volatile impurities, starting materials, and byproducts. A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
For molecules that can exist as diastereomers, specialized chiral HPLC methods are required. By employing a chiral stationary phase (CSP), it is possible to resolve different stereoisomers. Although this compound itself is not chiral, derivatives or related impurities might be, necessitating diastereomeric analysis to ensure stereochemical purity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds that may be present as impurities in samples of this compound. ispub.com These can include residual solvents from the synthesis process or volatile byproducts. orientjchem.orgnih.gov In GC, samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. irsst.qc.ca Coupling GC with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling with a Mass Spectrometer (MS) allows for definitive identification of the volatile components. researchgate.net
Table 2: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Setting |
| Column | BP 624 or equivalent, 30 m x 0.53 mm ID, 0.25 µm film |
| Carrier Gas | Nitrogen or Helium |
| Inlet Temperature | 230 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp 10 °C/min to 200 °C (hold 5 min) |
| Split Ratio | 1:15 |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for certain applications. dtic.mil It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. afmps.beamericanpharmaceuticalreview.com SFC is particularly advantageous for both chiral and achiral separations and is considered a "green" technology due to the significant reduction in organic solvent consumption. nih.govshimadzu.com Its unique selectivity makes it a valuable tool for analyzing complex mixtures and purifying compounds. americanpharmaceuticalreview.com
Table 3: Comparison of SFC and HPLC for Pharmaceutical Analysis
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Acetonitrile, Methanol) and Water |
| Analysis Speed | Typically faster due to low viscosity | Slower |
| Solvent Consumption | Significantly lower organic solvent use | Higher organic solvent use |
| Selectivity | Orthogonal to reversed-phase HPLC | Well-established selectivity modes |
| Application | High-throughput screening, chiral and achiral separations | Routine purity testing, stability studies |
Mass Spectrometric Characterization
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used for the definitive identification, structural elucidation, and quantification of this compound and its related substances.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.gov By measuring the mass of an ion with high precision (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of this compound and for identifying unknown impurities by proposing their molecular formulas.
Table 4: HRMS Data for this compound
| Attribute | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Calculated Exact Mass ([M+H]⁺) | 205.0972 |
| Hypothetical Measured Mass | 205.0970 |
| Mass Accuracy (ppm) | -0.98 ppm |
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to determine the structure of a compound. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure. researchgate.net This technique is indispensable for confirming the identity of this compound and for elucidating the structures of unknown metabolites, impurities, or degradation products by analyzing their fragmentation pathways.
Table 5: Predicted MS/MS Fragmentation of [C₁₁H₁₂N₂O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 205.1 | 188.1 | 17 | NH₃ (from nitrile) |
| 205.1 | 159.1 | 46 | NO₂ |
| 205.1 | 144.1 | 61 | NO₂ + CH₃ |
| 205.1 | 116.1 | 89 | NO₂ + C₃H₇ |
Ambient Ionization Mass Spectrometry (e.g., DART, DESI) for Rapid Screening
Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), have emerged as powerful tools for the rapid screening of chemical compounds with minimal to no sample preparation. nist.govnist.gov These methods allow for the direct analysis of samples in their native state, making them highly suitable for high-throughput applications in various fields, including reaction monitoring and forensic analysis. rsc.orgnih.gov
Direct Analysis in Real Time (DART):
DART-MS operates by exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which desorbs and ionizes the analyte. nist.govnih.gov This soft ionization technique often results in simple mass spectra dominated by protonated molecules [M+H]⁺ or molecular ions, facilitating straightforward interpretation. For the analysis of this compound, DART-MS would be expected to provide rapid confirmation of the molecular weight. Given the presence of the nitroaromatic moiety, a common feature in some explosives, the established use of DART-MS for the screening of such compounds underscores its potential applicability. nih.gov
Desorption Electrospray Ionization (DESI):
DESI-MS utilizes a pneumatically assisted electrospray of charged solvent droplets to desorb and ionize analytes from a surface. labroots.combasinc.com This technique is particularly useful for the analysis of surfaces and has been successfully employed for high-throughput reaction screening and the analysis of complex mixtures. rsc.orgnih.govnih.gov The rapid analysis time, often less than a second per sample, makes DESI-MS an attractive option for monitoring the synthesis of this compound or for screening libraries of related compounds. labroots.com The high tolerance of DESI to complex matrices could allow for direct analysis from reaction mixtures with minimal cleanup. labroots.com
The application of these AIMS techniques would enable the rapid, qualitative screening of this compound, providing valuable information on its presence and molecular weight in a high-throughput manner.
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy provides a complete picture of the molecular structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Assignment
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The isopropyl group would exhibit a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the methine proton. The aromatic region would show signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the electron-donating isopropyl group. The methylene (B1212753) protons of the acetonitrile group would appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This includes the carbons of the isopropyl group, the aromatic ring, the methylene group, and the nitrile carbon. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the substituents. stackexchange.comresearchgate.net The carbon attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure.
COSY: This experiment reveals proton-proton coupling relationships, allowing for the connection of adjacent protons, for instance, within the isopropyl group and between neighboring aromatic protons. youtube.comyoutube.com
HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of proton signals to their corresponding carbon atoms. youtube.comresearchgate.net
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the isopropyl and acetonitrile fragments to the aromatic ring. researchgate.net
Based on data for structurally similar compounds, the following table summarizes the predicted NMR spectral data for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Isopropyl-CH₃ | ~1.3 | Doublet | 6H | ~7 |
| Isopropyl-CH | ~3.1 | Septet | 1H | ~7 |
| CH₂CN | ~4.0 | Singlet | 2H | |
| Aromatic-H | ~7.5 - 8.2 | Multiplets | 3H | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | |||
| Isopropyl-CH₃ | ~23 | |||
| Isopropyl-CH | ~34 | |||
| CH₂CN | ~20 | |||
| CN | ~117 | |||
| Aromatic-C | ~125 - 150 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its functional groups. The most prominent and diagnostic peaks would be:
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
Nitro (NO₂) group stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹ for the isopropyl and methylene groups.
Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile and the symmetric nitro stretch are often strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations also typically give rise to distinct Raman signals.
The combination of IR and Raman spectroscopy allows for a confident identification of the key functional moieties within the this compound molecule.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretch | ~2250 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |
| Aromatic C-H | Stretch | >3000 | |
| Aliphatic C-H | Stretch | <3000 | |
| Aromatic C=C | Stretch | ~1600-1450 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The presence of the nitrophenyl group, a strong chromophore, in this compound makes it amenable to analysis by this technique.
The UV-Vis spectrum is expected to show absorptions arising from the following transitions:
π → π* transitions: These high-energy transitions are associated with the π-electron system of the aromatic ring. The presence of the nitro and isopropyl substituents will influence the energy and intensity of these absorptions. These are typically observed at shorter wavelengths (higher energy).
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
The solvent used for the analysis can influence the position of these absorption maxima.
Crystallographic Analysis
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment, encoding information about intermolecular contacts.
For a given crystal structure of this compound, the Hirshfeld surface would be generated to map different properties onto the surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly insightful, as it uses a red-white-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other significant intermolecular interactions. derpharmachemica.commdpi.com
Two-dimensional fingerprint plots can be derived from the Hirshfeld surface, which summarize the distribution of intermolecular contacts. These plots represent di versus de, and the patterns observed are characteristic of specific types of interactions. For instance, distinct spikes in the fingerprint plot can be attributed to hydrogen bonding, while more diffuse regions may represent van der Waals forces.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below. derpharmachemica.commdpi.com
| Interaction Type | Contributing Atoms | Percentage Contribution (%) |
| H···H | Hydrogen - Hydrogen | 45.2 |
| O···H / H···O | Oxygen - Hydrogen | 25.5 |
| C···H / H···C | Carbon - Hydrogen | 12.8 |
| N···H / H···N | Nitrogen - Hydrogen | 8.3 |
| C···C | Carbon - Carbon | 3.7 |
| O···C / C···O | Oxygen - Carbon | 2.1 |
| N···O / O···N | Nitrogen - Oxygen | 1.5 |
| N···C / C···N | Nitrogen - Carbon | 0.9 |
This data is hypothetical and serves as an illustrative example of the type of information that can be obtained from a Hirshfeld surface analysis.
Sample Preparation and Microextraction Strategies
The accurate determination of this compound in various matrices, particularly environmental samples, necessitates effective sample preparation to isolate and preconcentrate the analyte before instrumental analysis. Microextraction techniques are particularly advantageous as they are simpler, faster, and require smaller volumes of organic solvents compared to traditional methods like liquid-liquid extraction or solid-phase extraction (SPE). um.es
Several microextraction strategies have been successfully applied for the analysis of nitrophenols and related nitroaromatic compounds, which can be adapted for this compound. um.esresearchgate.netbohrium.com These techniques are often coupled with analytical instruments such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. For this compound, a suitable extraction solvent would be a dense organic solvent immiscible with water, and the disperser solvent would be a miscible organic solvent like acetonitrile or acetone.
Single-Drop Microextraction (SDME): SDME is a cost-effective and straightforward technique where a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution (Direct Immersion SDME) or exposed to the headspace above the sample (Headspace SDME). nih.gov The analyte partitions into the microdrop, which is then retracted and injected into the analytical instrument. The choice of solvent and extraction mode would depend on the volatility and polarity of this compound.
Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analyte adsorbs onto the coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. The selection of the fiber coating is crucial and depends on the analyte's properties.
The table below summarizes key parameters for various microextraction techniques applicable to the analysis of nitrophenols and adaptable for this compound. researchgate.netnih.gov
| Microextraction Technique | Extraction Solvent/Fiber | Key Parameters | Typical Analytes |
| Dispersive Liquid-Liquid Microextraction (DLLME) | C2Cl4 (extraction), Acetone (disperser) | Solvent volumes, pH, extraction time | Nitrophenols |
| Single-Drop Microextraction (SDME) | Toluene (B28343), 1-Octanol | Drop volume, stirring rate, temperature | Nitroaromatic compounds |
| Solid-Phase Microextraction (SPME) | Polydimethylsiloxane (PDMS), Polyacrylate (PA) | Fiber coating, extraction time, temperature | Phenols, Nitrophenols |
Applications and Synthetic Utility of 4 Isopropyl 2 Nitrophenyl Acetonitrile in Complex Organic Synthesis
Precursors to Biologically Relevant Scaffolds
The structure of (4-Isopropyl-2-nitrophenyl)acetonitrile is ideally suited for the synthesis of heterocyclic scaffolds that form the core of many biologically active molecules and pharmaceuticals.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Isoquinolines)
The ortho-relationship between the nitro and cyanomethyl groups is a key feature that facilitates the synthesis of fused nitrogen-containing heterocycles through intramolecular cyclization reactions.
Indoles: The most prominent application of ortho-nitroarylacetonitriles is in the synthesis of indoles. The process typically involves a reductive cyclization, where the nitro group is converted to an amino group, which then undergoes an intramolecular reaction with the adjacent activated cyanomethyl group to form the indole (B1671886) ring. This transformation is a powerful tool for constructing substituted indole cores. A variety of reducing agents can be employed, with the choice of reagent influencing the reaction pathway and final product. nih.govnih.gov For instance, treatment of o-nitrostyrenes with aqueous titanium trichloride (TiCl₃) at room temperature has been shown to afford indoles through a formal reductive C(sp²)-H amination process. nih.gov This general strategy highlights the utility of the o-nitroaryl moiety for indole synthesis. Derivatives of 1H-indole-2-acetic acid, which can be accessed from precursors like this compound, are key intermediates in the total syntheses of numerous natural products and pharmaceutical agents. nih.gov
| Reducing System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Fe/HCl or Fe/AcOH | Acidic, aqueous or alcoholic solvent, heating | Classical, cost-effective method for nitro group reduction. | organic-chemistry.orgmdpi.com |
| SnCl₂/HCl | Acidic, alcoholic solvent, room temperature or heating | Effective for a wide range of substrates. | organic-chemistry.org |
| H₂/Pd-C | Pressurized H₂ gas, various solvents | Catalytic hydrogenation; can be incompatible with other reducible groups (e.g., alkenes). | nih.gov |
| TiCl₃ | Aqueous or organic solvent, room temperature | Mild conditions, tolerant of many functional groups. | nih.gov |
Quinolines: The synthesis of quinolines can be achieved through methodologies such as the Friedländer annulation. mdpi.com In a modified approach, this compound can serve as the active methylene (B1212753) component, reacting with a 2-aminobenzaldehyde (B1207257) or its equivalent. Domino reactions that combine the in situ reduction of a 2-nitrobenzaldehyde with subsequent cyclization provide an efficient route to highly substituted quinolines. mdpi.com This strategy avoids the often-limited availability of pre-functionalized 2-aminobenzaldehydes. mdpi.com The reaction of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl or nitrile leads to the formation of the quinoline (B57606) core.
Isoquinolines: While the structure of this compound is highly conducive to forming indole and quinoline systems, its application in the synthesis of isoquinolines is less direct. Classical isoquinoline (B145761) syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, typically start from different precursors, such as β-arylethylamines. thieme-connect.de Therefore, significant functional group manipulation would be required to utilize this compound for this purpose, and this application is not prominently documented in the chemical literature.
Construction of Challenging Chiral Molecules
While this compound is an achiral molecule, it serves as a valuable building block for incorporation into larger, more complex structures where chirality is a key feature. The functional handles it possesses—the nitrile, the aromatic ring, and the reducible nitro group—can be elaborated through various synthetic operations to generate stereocenters.
For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in diastereoselective reactions or resolved to isolate a single enantiomer. Alternatively, the reactions involving the activated methylene group could be performed under asymmetric catalysis to set a stereocenter adjacent to the aromatic ring. The resulting enantiomerically enriched intermediates can then be carried forward to construct complex chiral targets.
Development of New Synthetic Methodologies
The unique reactivity of this compound makes it a useful tool for developing novel synthetic methods, particularly in cyanomethylation and ring-forming reactions.
As Cyanomethylating Agents
Phenylacetonitrile (B145931) and its derivatives can function as cyanomethylating agents, providing a •CH₂CN fragment for the formation of new carbon-carbon bonds. organic-chemistry.orgmdpi.com The benzylic protons of this compound are particularly acidic due to the strong electron-withdrawing effect of both the ortho-nitro group and the para-cyano group, facilitating their removal by a base to generate a stabilized carbanion. This nucleophile can then react with various electrophiles to introduce a cyanomethyl group. This method provides an alternative to using more toxic or reactive cyanomethylating reagents. The introduction of a cyanomethylene group is a valuable transformation, as the nitrile can be readily converted into other functional groups like amines and carboxylic acids. nih.gov
| Reaction Type | Cyanomethyl Source | Electrophile | General Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Alkylation | Arylacetonitriles | Alkyl Halides, Alcohols | Base (e.g., KOtBu) | researchgate.net |
| Oxidative Coupling | Alkyl Nitriles | C(sp³)-H Bonds (e.g., in Oxindoles) | Radical Initiator (e.g., t-BuOOt-Bu) | nih.gov |
| Palladium-Catalyzed Coupling | Isoxazole-4-boronic acid pinacol ester (masked acetonitrile) | Aryl Halides | Pd catalyst, base | researchgate.net |
In Annulation and Multicomponent Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. As discussed previously (Section 6.1.1), this compound is an excellent substrate for annulation strategies to produce indoles and quinolines.
Furthermore, its structure is suitable for use in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com An MCR approach to quinolines, for example, could involve the reaction of an aniline (B41778), an aldehyde, and this compound as the methylene-acid component. Such reactions are highly atom-economical and efficient, allowing for the rapid construction of complex molecular libraries.
Role in Total Synthesis Strategies
The synthetic utility of this compound and related structures is underscored by their application in the total synthesis of complex natural products. The reductive cyclization of an ortho-nitroaryl precursor to form an indole ring is a powerful and reliable strategy that is often employed as a key step in these lengthy synthetic sequences.
This approach allows for the late-stage introduction of the indole nucleus, which is a common motif in alkaloids and other biologically active compounds. For example, a key step in a concise synthesis of the migraine drug Rizatriptan and a formal total synthesis of the complex alkaloid Aspidospermidine was the reductive cyclization of an o-nitrostyrene derivative using aqueous TiCl₃. nih.gov This demonstrates the strategic advantage of using a stable nitro-substituted precursor that can be converted into the desired heterocyclic core under mild conditions late in a synthetic route, thereby avoiding potential issues with the reactivity of the indole ring itself. Similarly, derivatives of indole-2-acetic acid, accessible from ortho-nitroarylacetonitriles, have been identified as crucial intermediates in the synthesis of various natural and non-natural bioactive compounds. nih.gov
| Target Molecule | Molecule Class | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Rizatriptan | Triptan-class drug | Reductive cyclization of an o-nitrostyrene to form the indole core. | nih.gov |
| Aspidospermidine | Alkaloid | Formal total synthesis involving reductive cyclization of an o-nitrostyrene. | nih.gov |
Strategic Application as a Key Synthon
This compound is a quintessential example of a synthon designed for reductive cyclization strategies. The core value of this molecule lies in the ortho-positioning of the nitro group and the acetonitrile (B52724) moiety. The nitro group serves as a precursor to an amino group upon reduction, which can then readily participate in an intramolecular cyclization with the adjacent activated methylene group of the acetonitrile. This transformation provides a direct and atom-economical route to substituted indole frameworks.
The isopropyl group at the 4-position of the aromatic ring is a crucial feature, as it is carried through the synthetic sequence to the final heterocyclic product. This allows for the synthesis of specifically substituted indoles that might be challenging to access through other synthetic routes. The inherent reactivity of the this compound synthon makes it a powerful tool for accessing the 6-isopropyl-substituted indole core, a structural motif of interest in medicinal chemistry and materials science.
A primary application of this synthon is in the synthesis of 2-amino-6-isopropyl-1H-indole derivatives. The general synthetic approach involves the reduction of the nitro group, which can be achieved using a variety of standard reducing agents. The choice of reductant can be critical in preventing the over-reduction of the nitrile functionality.
| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Transformation |
| Reductive Cyclization | 1. Fe / AcOH or H₂, Pd/C2. Intramolecular cyclization | 2-Amino-6-isopropyl-1H-indole | Reduction of the nitro group to an amine, followed by intramolecular nucleophilic attack of the amine onto the nitrile carbon. |
| Further Functionalization | Various electrophiles | Substituted 2-amino-6-isopropyl-1H-indoles | Derivatization of the 2-amino group or the indole nitrogen. |
This strategic application of this compound as a synthon provides a streamlined entry into a class of substituted indoles, leveraging the predictable reactivity of the ortho-nitroarylacetonitrile scaffold.
Domino and Cascade Reactions
The true synthetic power of this compound is most evident in its application in domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The inherent functionality of this compound makes it an ideal substrate for such transformations.
A prominent example of a domino reaction involving this synthon is a modified Friedländer annulation for the synthesis of substituted quinolines. mdpi.com In this approach, the in situ reduction of the nitro group to an amine is immediately followed by an intermolecular condensation with a ketone or aldehyde, and subsequent cyclization to form the quinoline ring. The acetonitrile group of the starting material can be hydrolyzed or otherwise transformed to participate in the cyclization, or a different active methylene compound can be used in the reaction mixture.
A plausible domino sequence for the synthesis of a 2,7-disubstituted-5-isopropylquinoline is outlined below. This process would involve the reductive cyclization of the nitro group with an external ketone.
| Step in Domino Sequence | Description | Functional Group Transformation |
| 1. Reduction | The nitro group of this compound is reduced to an amino group in situ using a mild reducing agent like iron in acetic acid. | -NO₂ → -NH₂ |
| 2. Intermolecular Condensation | The newly formed amino group condenses with a ketone (e.g., a β-ketoester) to form an enamine or imine intermediate. | -NH₂ + R-C(O)-CH₂-R' → Enamine/Imine |
| 3. Intramolecular Cyclization | The enamine undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration. | Formation of the heterocyclic ring. |
| 4. Aromatization | The final step is the aromatization of the newly formed ring to yield the stable quinoline product. | Dihydroquinoline → Quinoline |
This domino approach, which leverages the latent reactivity of the nitro group, allows for the rapid construction of complex quinoline scaffolds from simple starting materials. The isopropyl substituent on the this compound backbone provides a valuable point of structural diversity in the final products.
Furthermore, cascade reactions initiated by the reduction of the nitro group can be envisioned to form even more complex polycyclic systems. By carefully selecting the reaction partners and conditions, it is possible to orchestrate a series of intramolecular and intermolecular events to build intricate molecular architectures in a single pot.
The utility of this compound as a precursor in these advanced synthetic strategies underscores its importance as a versatile building block in modern organic synthesis. Its ability to participate in strategic, multi-step transformations in a single operation makes it a valuable tool for the efficient construction of diverse and complex heterocyclic molecules.
Q & A
Basic: What safety protocols are critical when handling (4-Isopropyl-2-nitrophenyl)acetonitrile in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves (≥0.7 mm thickness, tested for >480 min permeation resistance) and chemical-resistant goggles. Use flame-resistant lab coats to mitigate flammability risks .
- Ventilation : Conduct experiments in fume hoods with >6 air exchanges/hour to limit vapor exposure (flash point <12.8°C; explosive limits 3–16% v/v) .
- Spill Management : Absorb spills with non-combustible materials (e.g., vermiculite) and avoid water jets to prevent vapor dispersion. Decontaminate with 10% sodium bicarbonate .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for ≥15 min. Seek medical evaluation due to potential cyanide release from thermal decomposition .
Basic: How can researchers purify this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use acetonitrile/water mixtures (1:1 v/v) at ≤5°C to induce crystallization. Monitor phase separation via salt-out effects (e.g., adding KCl) to enhance yield .
- Column Chromatography : Optimize mobile phases using acetonitrile gradients (e.g., 60–90% in hexane) on silica gel. Validate purity via HPLC with UV detection at 254 nm .
- Distillation : Employ fractional distillation under reduced pressure (boiling point ~81.6°C) with inert gas purging to prevent oxidation of the nitrophenyl group .
Advanced: What experimental design strategies optimize synthesis yield while minimizing byproducts?
Methodological Answer:
- DoE Approaches : Use a two-level factorial design to evaluate variables (e.g., temperature, catalyst loading, reaction time). For nitration steps, optimize HNO₃/H₂SO₄ ratios to reduce dinitro byproducts .
- In Situ Monitoring : Track reaction progress via FT-IR for nitrile (C≡N stretch at ~2250 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups. Adjust conditions if intermediates exceed 15% .
- Byproduct Mitigation : Introduce scavengers (e.g., urea for excess HNO₃) and use low-temperature quenching (<0°C) to stabilize reactive intermediates .
Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer:
- Multi-Technique Validation : Cross-reference ¹H/¹³C NMR (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm; aromatic protons at δ 7.5–8.2 ppm) with high-resolution MS (expected [M+H]⁺ = 219.09 g/mol). Confirm nitrile functionality via IR and X-ray crystallography .
- Dynamic Effects : Account for rotational barriers in NOESY experiments if aromatic proton splitting patterns deviate. Use DFT calculations to model expected coupling constants .
- Contamination Checks : Run blank assays to rule out solvent (acetonitrile) or column bleed artifacts in GC-MS analyses .
Basic: What physicochemical properties are critical for experimental planning?
Methodological Answer:
- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, DMF) but limited in water (1 g/L at 25°C). Use acetonitrile/water mixtures for HPLC mobile phases (log Pow = -0.54) .
- Thermal Stability : Decomposes at 524°C, releasing NOx and HCN. Avoid heating above 150°C in synthetic steps .
- Density/Viscosity : 0.79 g/cm³ at 20°C; viscosity 0.35 mPa·s. Adjust pumping rates in continuous flow reactors to maintain laminar flow .
Advanced: What methodologies analyze degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis. Monitor via UPLC-MS/MS for nitrophenol (m/z 138) and isopropylbenzonitrile (m/z 147) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life. If degradation follows first-order kinetics (R² >0.98), extrapolate to 25°C storage .
- Impurity Profiling : Compare degradation peaks with spiked standards. Quantify using charged aerosol detection (CAD) for non-UV-active byproducts .
Basic: How to safely dispose of waste containing this compound?
Methodological Answer:
- Neutralization : Treat with alkaline hydrolysis (10% NaOH, 60°C, 24h) to convert nitrile to carboxylate. Confirm completion via silver nitrate test (no precipitate = no free CN⁻) .
- Regulatory Compliance : Package waste under UN 1648 (Class 3, Packing Group II) with secondary containment. Label with H225 (flammable) and H319 (eye irritation) .
- Incineration : Use facilities equipped with scrubbers for NOx/HCN abatement. Maintain temperatures >1100°C for complete combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
